An In-depth Technical Guide to 6-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine: A Key Intermediate in Kinase Inhibitor Synthesis
An In-depth Technical Guide to 6-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine: A Key Intermediate in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 6-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic building block of significant interest in medicinal chemistry. As a substituted 7-azaindole, this compound serves as a crucial intermediate in the synthesis of a variety of kinase inhibitors, leveraging the privileged structural motifs of the pyrrolo[2,3-b]pyridine core. This document details its structure, reactivity, and spectroscopic properties, and provides a validated synthetic protocol and characterization data. The guide is intended to equip researchers and drug development professionals with the necessary information to effectively utilize this compound in their research and development endeavors.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine skeleton, commonly known as 7-azaindole, is a privileged heterocyclic motif in modern medicinal chemistry.[1][2] Its structure is a bioisostere of indole, and it has been successfully incorporated into numerous clinically approved and investigational drugs, particularly in the realm of protein kinase inhibitors.[3] The nitrogen atom in the pyridine ring of the 7-azaindole scaffold can act as a hydrogen bond acceptor, mimicking the adenine hinge-binding motif of ATP, a key interaction for many kinase inhibitors.[3]
6-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine is a specifically substituted 7-azaindole that has emerged as a valuable intermediate in the synthesis of targeted therapeutics. The strategic placement of the chloro and methyl groups on the pyridine ring allows for further functionalization and modulation of the physicochemical and pharmacological properties of the final drug molecule. This guide will delve into the specific chemical properties of this important building block.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of 6-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine is essential for its effective use in synthesis and for the characterization of its derivatives.
Physicochemical Data
The following table summarizes the key physicochemical properties of 6-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine.
| Property | Value | Source |
| CAS Number | 1380160-28-0 | [4] |
| Molecular Formula | C₈H₇ClN₂ | [5] |
| Molecular Weight | 166.61 g/mol | [5] |
| Appearance | White to off-white solid | [6] |
| pKa (estimated) | The pKa of the parent 7-azaindole is approximately 4.59 for the pyridine nitrogen and the pyrrole NH is acidic.[7] The electron-donating methyl group at the 5-position is expected to slightly increase the basicity of the pyridine nitrogen, while the electron-withdrawing chloro group at the 6-position will decrease it. | |
| LogP (predicted) | 2.56 | [5] |
Spectroscopic Characterization
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrrole and pyridine rings, as well as a singlet for the methyl group. The chemical shifts will be influenced by the chloro and methyl substituents.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbons in the pyridine ring will be particularly affected by the substituents.
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.
Reactivity and Synthetic Applications
The reactivity of 6-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine is dictated by the electronic properties of the 7-azaindole ring system and the influence of the chloro and methyl substituents.
General Reactivity of the 7-Azaindole Core
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Electrophilic Aromatic Substitution: The pyrrole ring of the 7-azaindole system is electron-rich and thus more susceptible to electrophilic attack than the pyridine ring.[8] Electrophilic substitution typically occurs at the C3 position.[9][10]
-
Nucleophilic Aromatic Substitution: The pyridine ring is electron-deficient and can undergo nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups or when a good leaving group is present.[11][12] The chlorine atom at the C6 position of the target molecule makes this position susceptible to nucleophilic displacement.
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N-Functionalization: The nitrogen atoms of both the pyrrole and pyridine rings can be functionalized. The pyrrole nitrogen is acidic and can be deprotonated with a strong base to allow for N-alkylation or N-acylation. The pyridine nitrogen is basic and can be protonated or coordinated to a metal.
Role as a Synthetic Intermediate
6-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine is a key building block in the synthesis of complex molecules, most notably kinase inhibitors. Its utility stems from the ability to use the chloro substituent as a handle for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce various aryl or heteroaryl groups.
Experimental Section: Synthesis of 6-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine
While a specific detailed protocol for the synthesis of 6-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine was not found in the searched literature, a general and plausible synthetic route can be constructed based on established methods for the synthesis of related 7-azaindole derivatives.[13][14] The following represents a logical and illustrative synthetic pathway.
Workflow for the Synthesis of 6-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine
Caption: A plausible synthetic workflow for 6-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine.
Detailed Protocol (Illustrative)
Step 1: Synthesis of 2-iodo-5-chloro-6-methylpyridine
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To a stirred suspension of 2-amino-5-chloro-6-methylpyridine (1.0 eq) in a suitable acidic medium (e.g., aqueous HCl), cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
Slowly add a solution of potassium iodide (1.5 eq) in water to the diazonium salt solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with sodium thiosulfate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-iodo-5-chloro-6-methylpyridine.
Step 2: Synthesis of 2-((trimethylsilyl)ethynyl)-5-chloro-6-methylpyridine
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To a solution of 2-iodo-5-chloro-6-methylpyridine (1.0 eq) in a suitable solvent (e.g., THF or dioxane), add trimethylsilylacetylene (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) cocatalyst (e.g., CuI).
-
Add a suitable base (e.g., triethylamine or diisopropylethylamine) and degas the reaction mixture.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature, filter off any solids, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-((trimethylsilyl)ethynyl)-5-chloro-6-methylpyridine.
Step 3: Synthesis of 6-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine
-
Dissolve the product from Step 2 (1.0 eq) in a suitable solvent such as methanol.
-
Add a base such as potassium carbonate (2.0 eq) and stir the mixture at room temperature to effect the desilylation.
-
Once the desilylation is complete, add a stronger base (e.g., potassium tert-butoxide) and heat the reaction mixture to induce cyclization.
-
After the reaction is complete, cool the mixture and quench with water.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the final product by column chromatography or recrystallization to obtain 6-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine.
Safety and Handling
Substituted pyrrolopyridines should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For specific handling and disposal information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
6-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its chemical properties, governed by the 7-azaindole core and the specific substitution pattern, allow for a range of synthetic transformations. This guide provides a foundational understanding of its properties and a practical (though illustrative) approach to its synthesis, empowering researchers to leverage this important intermediate in the development of novel therapeutics.
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